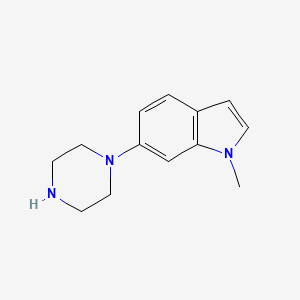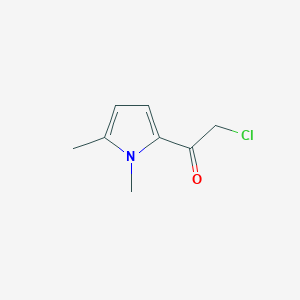
2-chloro-1-(1,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1-(1,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one is an organic compound with the molecular formula C8H10ClNO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(1,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one typically involves the chlorination of 1-(1,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-1-(1,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions, or chromium trioxide (CrO3) in acetone.
Major Products Formed
Nucleophilic substitution: Substituted pyrrole derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
2-chloro-1-(1,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-chloro-1-(1,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine atom and carbonyl group are key functional groups that can participate in various biochemical reactions, potentially leading to the inhibition or activation of specific molecular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-1-(1H-pyrrol-1-yl)ethan-1-one: Similar structure but lacks the methyl groups on the pyrrole ring.
1-(1H-pyrrol-2-yl)-1-penten-3-one: Contains a different substituent on the pyrrole ring.
5-chloro-2-(1H-pyrrol-1-yl)aniline: Contains an aniline group instead of the ethanone group.
Uniqueness
2-chloro-1-(1,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one is unique due to the presence of both chlorine and carbonyl functional groups, as well as the methyl substitutions on the pyrrole ring.
Propriétés
Formule moléculaire |
C8H10ClNO |
|---|---|
Poids moléculaire |
171.62 g/mol |
Nom IUPAC |
2-chloro-1-(1,5-dimethylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C8H10ClNO/c1-6-3-4-7(10(6)2)8(11)5-9/h3-4H,5H2,1-2H3 |
Clé InChI |
KUZZQSHYQJVYHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


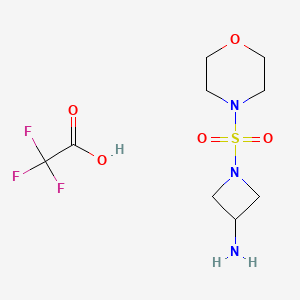
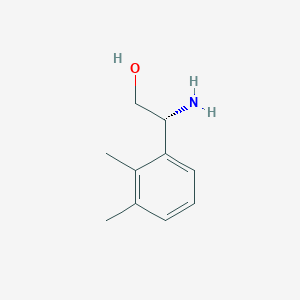



![3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine](/img/structure/B13605487.png)

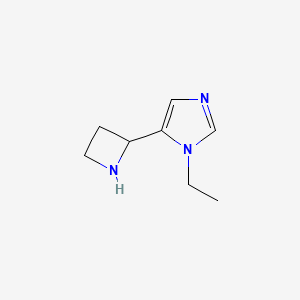
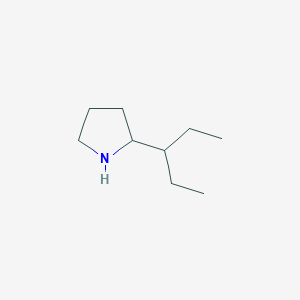

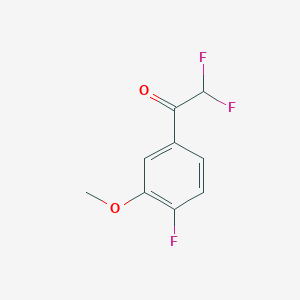
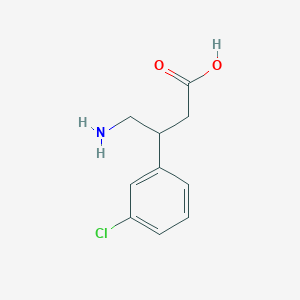
![Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate](/img/structure/B13605520.png)
